7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects:
7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one. One area of research is the development of new analogs with improved solubility and potency. Another area of research is the investigation of its potential applications in other areas such as neurodegenerative diseases and diabetes. Furthermore, the mechanism of action of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one needs to be further elucidated to fully understand its biological effects.
Synthesis Methods
The synthesis of 7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves the condensation of 3-(benzyloxy) salicylaldehyde and 4-trifluoromethylacetophenone in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
7-(benzyloxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has been studied extensively for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
properties
IUPAC Name |
8-methyl-7-phenylmethoxy-4-(trifluoromethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O3/c1-11-15(23-10-12-5-3-2-4-6-12)8-7-13-14(18(19,20)21)9-16(22)24-17(11)13/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKEWNUDGMQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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